1-Isonicotinoyl-4-(2-tolyl)thiosemicarbazide
Overview
Description
1-Isonicotinoyl-4-(2-tolyl)thiosemicarbazide is a chemical compound with the molecular formula C14H14N4OS It belongs to the class of semicarbazides, which are known for their diverse biological activities This compound is characterized by the presence of an isonicotinoyl group and a tolyl group attached to a thiosemicarbazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isonicotinoyl-4-(2-tolyl)thiosemicarbazide can be synthesized through the reaction of isonicotinic acid hydrazide with 2-tolyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Isonicotinoyl-4-(2-tolyl)thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazide moiety to a thiourea derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isonicotinoyl or tolyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiourea derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new therapeutic agents.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-isonicotinoyl-4-(2-tolyl)thiosemicarbazide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Pathways Involved: In cancer cells, the compound may interfere with signaling pathways that regulate cell growth and apoptosis, thereby exerting its anticancer effects.
Comparison with Similar Compounds
1-Isonicotinoyl-4-(2-tolyl)thiosemicarbazide can be compared with other semicarbazides and thiosemicarbazides:
Similar Compounds:
Uniqueness:
- The presence of the 2-tolyl group in this compound imparts unique steric and electronic properties, which can influence its reactivity and biological activity. This makes it distinct from other semicarbazides and thiosemicarbazides with different substituents.
Properties
IUPAC Name |
1-(2-methylphenyl)-3-(pyridine-4-carbonylamino)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-10-4-2-3-5-12(10)16-14(20)18-17-13(19)11-6-8-15-9-7-11/h2-9H,1H3,(H,17,19)(H2,16,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCBLVDTLSAVMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NNC(=O)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10225282 | |
Record name | 1-Isonicotinoyl-4-(2-tolyl)thiosemicarbazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10225282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816136 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
74270-70-5 | |
Record name | 1-Isonicotinoyl-4-(2-tolyl)thiosemicarbazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074270705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Isonicotinoyl-4-(2-tolyl)thiosemicarbazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10225282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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